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Compound of Interest

Compound Name: Benzoylchelidonine, (+)-

Cat. No.: B15190900 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth overview of the spectroscopic data of (+)-Benzoylchelidonine, a derivative of the

natural benzophenanthridine alkaloid, chelidonine. This document outlines the nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for

alkaloid analysis, and explores the potential signaling pathways implicated in its biological

activity.

Spectroscopic Data of (+)-Benzoylchelidonine
The structural elucidation of (+)-Benzoylchelidonine is critically dependent on modern

spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed

information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the

molecular weight and fragmentation pattern, aiding in the confirmation of the molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (+)-Benzoylchelidonine, synthesized from (+)-chelidonine, have

been reported. The chemical shifts are indicative of the complex polycyclic structure and the

presence of the benzoyl group.

Table 1: ¹H NMR Spectroscopic Data for (+)-Benzoylchelidonine (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.09 d 7.5 2H H-2', H-6'

7.58 t 7.5 1H H-4'

7.45 t 7.5 2H H-3', H-5'

6.84 s 1H H-1

6.70 s 1H H-4

6.00 d 1.0 1H OCH₂O

5.94 d 1.0 1H OCH₂O

5.89 s 1H H-11

4.13 d 3.5 1H H-9

3.61 d 16.0 1H H-8

3.19 d 3.0 1H H-14

2.95 dd 16.0, 3.5 1H H-8

2.62 s 3H N-CH₃

2.58 m 1H H-13

2.22 dd 12.0, 5.0 1H H-6

1.88 t 12.0 1H H-6

Table 2: ¹³C NMR Spectroscopic Data for (+)-Benzoylchelidonine (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Assignment

165.9 C=O

147.8 C-2

146.4 C-3

144.1 C-10a

142.1 C-4a

133.1 C-4'

130.4 C-1'

129.8 C-2', C-6'

128.4 C-3', C-5'

128.1 C-14b

122.9 C-10b

115.1 C-12

108.2 C-1

104.3 C-4

101.1 OCH₂O

70.8 C-11

64.0 C-9

61.2 C-14

54.3 C-8

47.1 C-13

43.6 N-CH₃

35.8 C-5

34.9 C-6
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Mass Spectrometry (MS)
Mass spectrometry of benzophenanthridine alkaloids typically involves soft ionization

techniques like Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation

patterns can provide valuable structural information. While specific high-resolution MS data for

Benzoylchelidonine is not readily available in public databases, the expected molecular ion

peak [M+H]⁺ for its molecular formula C₂₇H₂₃NO₆ would be at m/z 458.15.

Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic

analysis of isoquinoline alkaloids, which are applicable to (+)-Benzoylchelidonine.

NMR Spectroscopy Protocol
A standard protocol for acquiring NMR spectra of an isoquinoline alkaloid like (+)-

Benzoylchelidonine would involve the following steps:

Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ 0.00 ppm).

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired on a 400 or 500

MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width

of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired on the same

instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence

is used to simplify the spectrum. Key parameters include a spectral width of 200-240 ppm, a

45-degree pulse width, a relaxation delay of 2-5 seconds, and a large number of scans (e.g.,

1024 or more) due to the low natural abundance of the ¹³C isotope.

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and

carbon signals, two-dimensional NMR experiments such as COSY (Correlation
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Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are often performed.

Mass Spectrometry Protocol
A general procedure for the mass spectrometric analysis of a benzophenanthridine alkaloid is

as follows:

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a

suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of

formic acid (0.1%) to promote protonation.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a

Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid

chromatography system (LC-MS).

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for

alkaloids as the nitrogen atom is readily protonated.

Data Acquisition: The mass spectrometer is operated in full scan mode to detect the

molecular ion. For structural information, tandem mass spectrometry (MS/MS) is performed.

In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-

induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting

fragment ions are mass-analyzed.

Biological Activity and Signaling Pathways
Benzophenanthridine alkaloids, the class of compounds to which Benzoylchelidonine belongs,

are known to exhibit a range of biological activities, most notably anticancer properties. These

effects are often mediated through the modulation of key cellular signaling pathways. While the

specific pathways affected by Benzoylchelidonine have not been extensively studied, the

activities of related alkaloids, such as sanguinarine and chelerythrine, provide valuable insights

into its potential mechanisms of action.

Many benzophenanthridine alkaloids have been shown to induce apoptosis (programmed cell

death) in cancer cells. This is often achieved by targeting critical signaling pathways that

regulate cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
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PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling

cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is

hyperactivated. Some benzophenanthridine alkaloids have been reported to inhibit the

PI3K/AKT pathway, leading to a decrease in the phosphorylation and activation of AKT. This

inhibition can, in turn, promote apoptosis.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of benzophenanthridine

alkaloids.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the

immune response, inflammation, and cell survival. Constitutive activation of the NF-κB pathway

is a hallmark of many cancers and contributes to tumor progression and resistance to therapy.

Several benzophenanthridine alkaloids have been shown to suppress NF-κB activation,

thereby sensitizing cancer cells to apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Pro-inflammatory
Stimuli (e.g., TNF-α)

Receptor

IKK Complex

activates

IκBα

phosphorylatesleads to degradation

NF-κB
(p50/p65)

inhibits

Active NF-κB

translocates to

Target Gene Expression
(Anti-apoptotic, Proliferative)

promotes

Nucleus

Benzophenanthridine
Alkaloids

inhibit

Click to download full resolution via product page

Caption: NF-κB signaling pathway and the inhibitory action of benzophenanthridine alkaloids.

Conclusion
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This technical guide provides a consolidated resource on the spectroscopic properties of (+)-

Benzoylchelidonine for the scientific community. The detailed NMR data presented in a

structured format, along with generalized experimental protocols, will aid researchers in the

identification and characterization of this and related compounds. Furthermore, the exploration

of potential biological mechanisms through the inhibition of key cancer-related signaling

pathways, such as PI3K/AKT and NF-κB, highlights the therapeutic potential of

benzophenanthridine alkaloids and provides a foundation for future drug discovery and

development efforts. Further research is warranted to elucidate the specific molecular targets

and full pharmacological profile of (+)-Benzoylchelidonine.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into (+)-
Benzoylchelidonine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15190900#spectroscopic-data-nmr-ms-
of-benzoylchelidonine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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